molecular formula C8H11NO2 B2743488 4-Cyclopropylpiperidine-2,6-dione CAS No. 1339030-55-5

4-Cyclopropylpiperidine-2,6-dione

Cat. No.: B2743488
CAS No.: 1339030-55-5
M. Wt: 153.181
InChI Key: BSKMXBAXODTASO-UHFFFAOYSA-N
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Description

4-Cyclopropylpiperidine-2,6-dione is a heterocyclic compound with the molecular formula C8H11NO2. It is a derivative of piperidine-2,6-dione, featuring a cyclopropyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylpiperidine-2,6-dione can be achieved through several methods. One efficient method involves the use of acetates and acrylamides as starting materials. The reaction is promoted by potassium tert-butoxide, proceeding via Michael addition and intramolecular nucleophilic substitution processes . This method is notable for its excellent functional group tolerance and can be performed under solvent-free conditions, providing high yields of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be scaled up using the same method. The robust protocol allows for the kilo-scale synthesis of the compound, making it feasible for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylpiperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of 4-Cyclopropylpiperidine-2,6-dione involves its interaction with specific molecular targets. In the context of PROTAC drugs, it acts as a ligand for the CRBN protein, facilitating the targeted degradation of disease-causing proteins. This process involves the recruitment of the ubiquitin-proteasome system, leading to the proteolysis of the target protein .

Comparison with Similar Compounds

4-Cyclopropylpiperidine-2,6-dione can be compared with other piperidine-2,6-dione derivatives:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic characteristics, making it a valuable scaffold in medicinal chemistry and organic synthesis .

Biological Activity

4-Cyclopropylpiperidine-2,6-dione is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its role as an intermediate in the synthesis of various pharmaceuticals, including those used in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its piperidine structure with a cyclopropyl substituent and two ketone functionalities. The molecular formula is C₇H₉N₃O₂, and it has a molecular weight of 155.16 g/mol. The compound is typically a white powder at room temperature and is soluble in organic solvents.

The primary mechanism of action for this compound involves its interaction with specific proteins and enzymes within biological systems:

  • CRBN Ligand for PROTACs : This compound acts as a ligand for cereblon (CRBN), which is crucial in the design of PROTAC (proteolysis-targeting chimera) drugs. PROTACs facilitate the targeted degradation of proteins associated with various diseases, including cancer.
  • Aromatase Inhibition : Research indicates that this compound exhibits aromatase inhibitory activity. Aromatase is an enzyme involved in estrogen biosynthesis; thus, inhibiting this enzyme can have therapeutic implications in hormone-dependent cancers.

Antitumor Activity

Studies have demonstrated that derivatives of piperidine-2,6-dione exhibit promising antitumor properties. For instance:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have shown that compounds related to this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Cereblon Modulation : As a CRBN ligand, this compound may enhance the efficacy of existing cancer therapies by promoting the degradation of oncogenic proteins .

Anti-inflammatory Effects

Research has highlighted anti-inflammatory properties associated with piperidine derivatives:

  • COX-2 Inhibition : Some studies suggest that compounds like this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammatory processes. This inhibition can lead to reduced inflammation in various models .

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potentials of this compound and its derivatives:

StudyFindings
Identified potential antipsychotic effects through modulation of dopamine receptors.
Demonstrated effectiveness as a CRBN ligand in PROTAC drug design.
Showed COX-2 inhibitory activity leading to reduced inflammation in animal models.

Properties

IUPAC Name

4-cyclopropylpiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-7-3-6(5-1-2-5)4-8(11)9-7/h5-6H,1-4H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKMXBAXODTASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(=O)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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